3-Ethoxy-2,4-difluorophenylacetic acid
Overview
Description
3-Ethoxy-2,4-difluorophenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of ethoxy and difluoro substituents on the phenyl ring, which impart unique chemical properties to the molecule. This compound is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry, due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,4-difluorophenylacetic acid typically involves the introduction of ethoxy and difluoro groups onto a phenylacetic acid backbone. One common synthetic route includes the following steps:
Ethoxylation: Introduction of the ethoxy group onto the phenyl ring using ethyl iodide and a base such as potassium carbonate.
Fluorination: Introduction of the difluoro groups using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,4-difluorophenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), diethylaminosulfur trifluoride (DAST)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylacetic acids
Scientific Research Applications
3-Ethoxy-2,4-difluorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,4-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethoxy-2,4-difluorophenylacetic acid can be compared with other similar compounds, such as:
2,4-Difluorophenylacetic acid: Lacks the ethoxy group, which may result in different chemical and biological properties.
3,4-Difluorophenylacetic acid: Has the difluoro groups in different positions, affecting its reactivity and applications.
The presence of the ethoxy group in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(3-ethoxy-2,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXUUVBVJDEIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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